Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate
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Overview
Description
Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound features a benzothiazole ring fused to a furan ring, which is further substituted with amino and carboxylate groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole. Subsequent reactions introduce the furan ring and the necessary substituents.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and yield. Purification techniques such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound has been investigated for its therapeutic potential. It has demonstrated activity against certain pathogens and cancer cell lines, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Benzothiazole: A simpler analog without the furan ring.
Furan derivatives: Compounds containing a furan ring but lacking the benzothiazole structure.
Amino acids and derivatives: Compounds with amino groups but different core structures.
Uniqueness: Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate stands out due to its combination of benzothiazole and furan rings, which provides unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-7-10(14(17)18-2)11(12(15)19-7)13-16-8-5-3-4-6-9(8)20-13/h3-6H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSVFQZLFRDSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)N)C2=NC3=CC=CC=C3S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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